molecular formula C5H6N2O3S B016991 6-Aminopyridine-3-sulfonic acid CAS No. 16250-08-1

6-Aminopyridine-3-sulfonic acid

Cat. No.: B016991
CAS No.: 16250-08-1
M. Wt: 174.18 g/mol
InChI Key: YXFLGKSXYWHALA-UHFFFAOYSA-N
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Description

6-Aminopyridine-3-sulfonic acid (CAS 16250-08-1) is a versatile bifunctional compound with significant utility in organic and medicinal chemistry research. This molecule incorporates both an aminopyridine and a sulfonic acid group, making it a valuable building block for the synthesis of more complex chemical structures, particularly in the development of pharmaceutical intermediates and fine chemicals. Its primary research value lies in its role as a precursor in heterocyclic chemistry. The compound is noted for its use in the production of pyridine-3-sulfonic acid, a key intermediate, through processes involving catalytic hydrogenation over Raney nickel, demonstrating its importance in route-scouting and chemical development studies . The presence of distinct reactive sites allows for selective functionalization, enabling researchers to create targeted libraries of derivatives for applications in drug discovery and materials science. As a reagent, it is strictly for use in laboratory research and development settings. Applications: • Pharmaceutical intermediate and active ingredient research • Organic synthesis building block • Fine chemical and specialty chemical development This product is intended for research purposes only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-aminopyridine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S/c6-5-2-1-4(3-7-5)11(8,9)10/h1-3H,(H2,6,7)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFLGKSXYWHALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332672
Record name 6-aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16250-08-1
Record name 6-aminopyridine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 6 Aminopyridine 3 Sulfonic Acid

The primary route for the synthesis of 6-aminopyridine-3-sulfonic acid involves the direct sulfonation of 2-aminopyridine (B139424). This process is a classical electrophilic aromatic substitution reaction, where concentrated sulfuric acid serves as both the solvent and the sulfonating agent. The reaction requires elevated temperatures to proceed, reflecting the inherent lower reactivity of the pyridine (B92270) ring towards electrophilic attack compared to benzene (B151609).

A detailed procedure involves heating a mixture of 2-aminopyridine with concentrated sulfuric acid, often in the presence of a small quantity of aluminum powder, at a high temperature (around 210°C) for several hours. Following the reaction, the mixture is cooled and poured onto crushed ice, causing the product, this compound, to precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization from hot water.

Below is a data table summarizing the key aspects of this synthetic method.

Table 1: Synthesis of this compound

Starting Material Reagents Conditions Product Notes

Mechanistic Investigations of Reaction Pathways

The formation of 6-aminopyridine-3-sulfonic acid from 2-aminopyridine (B139424) is a fascinating case of regioselectivity in electrophilic aromatic substitution, governed by the interplay of the directing effects of the amino group and the electronic nature of the pyridine (B92270) ring.

The pyridine ring itself is an electron-deficient aromatic system due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic attack compared to benzene (B151609). uoanbar.edu.iq Furthermore, under the strongly acidic conditions of sulfonation, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring and directs incoming electrophiles primarily to the 3-position to avoid placing a positive charge on the already positively charged nitrogen atom in the resonance structures of the reaction intermediate. uoanbar.edu.iq

Conversely, the amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. youtube.com This means it increases the electron density of the ring, particularly at the positions ortho and para to it, making these sites more susceptible to electrophilic attack. In 2-aminopyridine, the positions ortho to the amino group are C-3, and the para position is C-5.

The observed product, this compound (which is the same as 2-aminopyridine-5-sulfonic acid), indicates that the sulfonation occurs at the C-5 position relative to the amino group (para) and the C-3 position relative to the ring nitrogen. The directing effect of the strongly activating amino group overrides the general deactivation of the ring by the nitrogen atom, and dictates the position of substitution.

A plausible mechanism for this reaction is as follows:

Generation of the Electrophile : In concentrated sulfuric acid, sulfur trioxide (SO₃) is generated, which acts as the electrophile.

Electrophilic Attack : The π electrons of the 2-aminopyridine ring attack the sulfur trioxide electrophile. The attack occurs at the C-5 position, which is para to the activating amino group. This is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. The stability of this intermediate is crucial in determining the regioselectivity. Attack at the C-5 position allows for a resonance structure where the positive charge is delocalized onto the amino group, which is a highly stabilizing contribution.

Deprotonation : A base, such as the bisulfate ion (HSO₄⁻), removes a proton from the C-5 position, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

The preference for substitution at the C-5 position over the C-3 position (ortho to the amino group) can be attributed to steric hindrance from the adjacent amino group at the C-3 position. The para-position (C-5) is sterically more accessible for the bulky sulfonyl group to attack.

Advanced Spectroscopic and Computational Characterization of 6 Aminopyridine 3 Sulfonic Acid

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a critical tool for elucidating the structural features of 6-Aminopyridine-3-sulfonic acid. The presence of the amino (-NH2), sulfonic acid (-SO3H), and pyridine (B92270) ring moieties results in a rich and informative spectrum, with each functional group exhibiting characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint, identifying the functional groups present.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups. While detailed spectral data for the specific parent compound is limited in published literature, analysis of its derivatives and closely related analogs provides strong indicative values.

For instance, studies on 6-aminopyridine-3-sulfonamide (B1141869) derivatives, which share the core aminopyridine structure, confirm the presence of key functional groups. rasayanjournal.co.in The N-H stretching vibrations of the amino group are typically observed in the range of 3300-3400 cm⁻¹. rasayanjournal.co.in The C=N stretching vibrations within the pyridine ring are identified in the 1440-1670 cm⁻¹ region. rasayanjournal.co.in

Further insight can be gained from detailed studies on pyridine-3-sulfonic acid, an analog that lacks the amino group. researchgate.netasianpubs.org These studies provide characteristic frequencies for the sulfonic acid group. The S=O asymmetric and symmetric stretching vibrations are dominant and typically appear around 1241 cm⁻¹ and 1035 cm⁻¹, respectively. asianpubs.org The C-S stretching vibration is generally found in the region of 760 ± 25 cm⁻¹. researchgate.netasianpubs.org The O-H stretch from the sulfonic acid group is also a key feature, often seen as a broad band. researchgate.net

Table 1: Characteristic FT-IR Vibrational Modes for this compound and Related Compounds

Vibrational Mode Typical Wavenumber (cm⁻¹) Source Compound Reference
N-H Stretch 3300 - 3400 6-Aminopyridine-3-sulfonamide derivative rasayanjournal.co.in
C=N Stretch 1440 - 1670 6-Aminopyridine-3-sulfonamide derivative rasayanjournal.co.in
S=O Asymmetric Stretch ~1241 Pyridine-3-sulfonic acid asianpubs.org
S=O Symmetric Stretch ~1035 Pyridine-3-sulfonic acid researchgate.netasianpubs.org
S-O Stretch 1035 Pyridine-3-sulfonic acid asianpubs.org
C-S Stretch ~742 Pyridine-3-sulfonic acid asianpubs.org
SO₂ Scissoring 633, 608 Pyridine-3-sulfonic acid asianpubs.org

Note: Data for the sulfonic acid group is derived from pyridine-3-sulfonic acid due to the scarcity of published data on the parent compound.

The positions and intensities of absorption bands in the pyridine ring are influenced by the electronic effects of the amino and sulfonic acid substituents. The amino group (-NH2) is an electron-donating group, which tends to increase the electron density in the pyridine ring. This can shift the ring stretching vibrations, typically observed between 1600-1300 cm⁻¹, to lower frequencies. researchgate.net Conversely, the sulfonic acid group (-SO3H) is a strong electron-withdrawing group. This effect decreases the electron density of the ring, which can lead to a shift in the ring's vibrational modes to higher frequencies. The interplay of these opposing electronic effects from the substituents at the 6- and 3-positions creates a unique spectral signature for the molecule.

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. SERS, a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, offers exceptional sensitivity for surface analysis.

In the Raman spectrum of the analogous compound pyridine-3-sulfonic acid, the C-S stretching vibration is observed at 742 cm⁻¹. asianpubs.org However, computational analyses show that this vibration is not pure and contains contributions from other modes. asianpubs.org The deformation modes of the SO₂ moiety are also clearly identifiable. The SO₂ scissoring vibrations are reported at 630 cm⁻¹ and 607 cm⁻¹, while a distinct SO₂ wagging mode is found at a lower frequency. researchgate.netasianpubs.org

Table 2: Raman Spectral Data for Sulfonic Acid Group Modes in Pyridine-3-sulfonic Acid

Vibrational Mode Wavenumber (cm⁻¹) Source Compound Reference
S-O Stretch 1034 Pyridine-3-sulfonic acid asianpubs.org
C-S Stretch 742 Pyridine-3-sulfonic acid asianpubs.org

Note: Data is derived from pyridine-3-sulfonic acid due to the scarcity of published data on the parent compound.

SERS studies provide valuable information about the orientation of molecules adsorbed on a metal surface. For pyridine-3-sulfonic acid, analysis of the SERS spectrum recorded in a silver colloid suggests a likely perpendicular orientation of the molecule with respect to the silver surface. researchgate.net This orientation is inferred from the enhancement of specific vibrational bands, such as the C-H and S-O stretching modes. researchgate.net The interaction is thought to occur primarily through the lone pair of electrons on the pyridine nitrogen atom and potentially through the sulfonic acid group, which arranges the molecule in a largely upright or edge-on manner on the silver surface. researchgate.netscilit.com This perpendicular arrangement facilitates strong signal enhancement, making SERS a powerful technique for detecting and characterizing such molecules at low concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the three aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts are significantly influenced by the electronic effects of the substituents. The amino group (-NH₂) at the C-6 position is an electron-donating group, which tends to shield the ring protons, shifting them upfield. Conversely, the sulfonic acid group (-SO₃H) at the C-3 position is a strong electron-withdrawing group, which deshields the protons, shifting them downfield.

The interplay of these effects results in a predictable pattern. The proton at C-2, situated between the ring nitrogen and the sulfonic acid group, is expected to be the most deshielded. The proton at C-4, adjacent to the sulfonic acid group, will also be shifted downfield. The proton at C-5, adjacent to the amino group, will be the most shielded of the ring protons. The amino group protons typically appear as a broad singlet.

Based on analyses of similar structures like 3-aminopyridine (B143674) and pyridine-3-sulfonic acid salts, the expected chemical shifts can be estimated. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5DoubletJ(H2, H4) ≈ 2-3
H-4~7.9Doublet of DoubletsJ(H4, H5) ≈ 8-9, J(H4, H2) ≈ 2-3
H-5~7.0DoubletJ(H5, H4) ≈ 8-9
-NH₂~6.0Broad SingletN/A

In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are likewise governed by the substituent effects. The carbon atom C-3, directly attached to the electron-withdrawing sulfonic acid group, is expected to be significantly deshielded. The C-6 carbon, bonded to the electron-donating amino group, will also show a characteristic downfield shift, though typically less pronounced than carbons bonded to halogens or oxygen in similar aromatic systems. The remaining carbons (C-2, C-4, C-5) will exhibit shifts reflective of their positions relative to the two functional groups and the ring nitrogen. Data from related compounds such as 3-aminopyridine and 6-aminopyridine-3-carboxamide can be used to approximate these shifts. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~145
C-3~140
C-4~125
C-5~115
C-6~158

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pathways of a compound, aiding in the confirmation of its structure.

High-resolution mass spectrometry is essential for unambiguously determining the elemental composition of a molecule. For this compound, with the molecular formula C₅H₆N₂O₃S, HRMS is used to measure the exact mass of the molecular ion. The calculated monoisotopic mass is 174.00991323 Da. nih.gov An experimental HRMS measurement confirming a mass-to-charge ratio (m/z) extremely close to this theoretical value provides strong evidence for the compound's identity and elemental formula. This technique is noted for its high precision and reproducible fragmentation patterns. researchgate.net

In mass spectrometry, the molecular ion of this compound ([M]⁺) would undergo characteristic fragmentation upon ionization. The fragmentation of aromatic sulfonic acids is well-documented and typically involves the loss of sulfur oxides. researchgate.net

Key expected fragmentation pathways include:

Loss of SO₃: A primary and highly characteristic fragmentation for aromatic sulfonic acids is the cleavage of the C-S bond, leading to the loss of a neutral sulfur trioxide molecule (SO₃, 80 Da). This would result in a prominent fragment ion at m/z 94, corresponding to the aminopyridine cation radical.

Loss of SO₂: Another common pathway involves the loss of sulfur dioxide (SO₂, 64 Da), which can occur through rearrangement, yielding a fragment at m/z 110.

Desulfonation: The loss of the entire sulfonic acid group is a common fragmentation pattern. researchgate.net

The initial molecular ion peak would be observed at an m/z corresponding to its molecular weight (174). The subsequent fragmentation provides a fingerprint that helps to piece together the molecule's structure, with the most important fragmentation often being the loss of a radical to form a stable carbocation. miamioh.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is dominated by the π → π* and n → π* transitions of the substituted pyridine ring. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic shift (shift to longer wavelengths) of the primary absorption bands compared to unsubstituted pyridine.

The interaction of the acidic sulfonic acid group and the basic amino group likely results in the formation of a zwitterion in solution, which will significantly influence the electronic structure and, consequently, the UV-Vis spectrum. The absorption bands are sensitive to the pH of the solution. In acidic media, protonation of the ring nitrogen and the amino group would lead to a hypsochromic (blue) shift, while in basic media, deprotonation of the sulfonic acid group would alter the electronic transitions. The study of pyridine's interaction with acidic sites shows that the electronic properties, and thus the absorption bands, change significantly based on the chemical environment. rsc.org

Electronic Transitions and Absorption Maxima

The electronic absorption spectra of pyridine and its derivatives are characterized by electronic transitions originating from the combination of π-π* and n-π* transitions. researchgate.net For this compound, the presence of the pyridine ring, an amino group (a chromophore), and a sulfonic acid group influences its absorption maxima. The UV-visible spectrum is expected to show distinct bands corresponding to these electronic transitions. Typically, pyridine itself displays an absorption maximum around 254 nm, with additional peaks at approximately 250 nm and 262 nm. researchgate.net The substitution with an amino group, which is an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima.

UV Absorption Cutoff Edge and Band Gap Analysis of Related Compounds

For solid crystalline samples, the UV absorption cutoff wavelength, defined at the level of zero transmittance, is a critical optical parameter. researchgate.net This cutoff is directly related to the material's band-gap energy (Eg), which can be calculated using the Tauc method from the UV transmittance data. researchgate.net Factors such as the thickness of the crystal sample can slightly alter the measured UV cut-off edges. researchgate.net For related heterocyclic compounds, this analysis provides insight into their potential applications in optical and electronic devices. The band-gap energy determines the electronic conductivity and optical properties of the material.

Theoretical and Computational Chemistry

Theoretical calculations are indispensable for complementing experimental data and providing a deeper understanding of the molecular structure and properties of this compound.

Ab initio Quantum Chemical Calculations (e.g., HF/6-31G(d) levels of theory)

Ab initio quantum chemical computations, such as those employing the Hartree-Fock (HF) method with the 6-31G(d) basis set, are foundational for studying molecular systems. asianpubs.org The 6-31G(d) basis set, which includes 'd' polarization functions on non-hydrogen atoms, offers a significant improvement in the accuracy of calculated molecular geometries. asianpubs.orgmdpi.com This level of theory has been successfully applied to the analysis of related molecules like pyridine-3-sulfonic acid. asianpubs.org

A crucial first step in computational analysis is the full optimization of the molecular geometry to find its most stable arrangement in space. asianpubs.org This is typically achieved using algorithms like Berny's optimization, which utilizes redundant internal coordinates. asianpubs.org The process seeks to locate the minimum energy conformation on the potential energy surface. asianpubs.org For a structure to be confirmed as a true minimum, all calculated harmonic vibrational frequencies must be real (i.e., no imaginary frequencies). asianpubs.org This optimization provides key data on bond lengths, bond angles, and dihedral angles.

Following geometry optimization, harmonic vibrational wave numbers are calculated using analytic second derivatives. asianpubs.org These calculated frequencies correspond to the normal modes of vibration of the molecule. While these ab initio HF/6-31G(d) calculations provide valuable data, the resulting vibrational frequencies are often consistently larger than experimental values. researchgate.net A scaling factor is typically applied to improve the agreement with experimental data from FT-IR and FT-Raman spectroscopy.

Below is a table showing representative data from a study on the closely related compound, pyridine-3-sulfonic acid, which illustrates the output of such calculations. asianpubs.org

AssignmentCalculated Wavenumber (HF/6-31G(d)) (cm⁻¹)
υ(OH)3654
υ(CH)3091
υ(CH)3086
υ(CH)3077
υ(CH)3057
υ(Py)1625
υ(Py)1615
υ(Py)1488
υ(Py)1432
υ(SO)1366
υ(SO)1342
Ring breathing1033
ν(C-S)742
Table 1: A selection of calculated vibrational wavenumbers for pyridine-3-sulfonic acid using the HF/6-31G(d) method. Data sourced from a study by Varghese et al. asianpubs.orgasianpubs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a prominent method for studying the electronic structure of molecules. DFT methods, such as those using the B3LYP functional, incorporate electron correlation for more accurate results compared to the Hartree-Fock method. nih.gov DFT calculations are widely used for geometry optimization and the prediction of vibrational frequencies. nih.gov

Furthermore, DFT allows for the calculation of various electronic properties and reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. nih.gov DFT studies can also provide insights into the distribution of electronic charge within the molecule and identify sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding the interaction of this compound with other molecules. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Simulation Methodology

To investigate the conformational dynamics of this compound, a standard molecular dynamics simulation protocol is typically employed. This involves several key steps:

Force Field Selection: A suitable force field is essential for accurately describing the interatomic forces. For a molecule like this compound, which contains both a heterocyclic aromatic system and a sulfonic acid group, force fields such as the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF) are appropriate choices. nih.gov These force fields are parameterized for a wide range of organic molecules and are compatible with simulations of biomolecular systems. nih.gov

System Setup: The simulation system is typically prepared by placing a single molecule of this compound in a periodic box filled with a solvent, most commonly water, to mimic physiological conditions. The size of the box is chosen to be large enough to avoid interactions between the molecule and its periodic images.

Energy Minimization and Equilibration: Before the production simulation, the system undergoes energy minimization to remove any steric clashes or unfavorable geometries. This is followed by a series of equilibration steps, usually involving heating the system to the desired temperature and then maintaining it at a constant temperature and pressure (NPT ensemble) until the system's properties, such as density and potential energy, stabilize.

Production Simulation: Once equilibrated, the production MD simulation is run for a duration sufficient to sample the relevant conformational space of the molecule. For a small molecule like this compound, simulation times on the order of nanoseconds to microseconds are generally adequate.

Conformational Flexibility and Dihedral Analysis

The primary source of conformational flexibility in this compound arises from the rotation around the C-S and C-N bonds connecting the sulfonic acid and amino groups to the pyridine ring, respectively. The key dihedral angles to consider are:

τ1 (C2-C3-S-O1): Describes the rotation of the sulfonic acid group.

τ2 (N1-C6-N-H1): Describes the rotation of the amino group.

Analysis of the MD trajectory allows for the construction of potential of mean force (PMF) profiles for these dihedral angles, which reveal the energy associated with their rotation and identify the most stable conformations.

Potential of Mean Force (PMF) Analysis

The PMF as a function of a dihedral angle provides a clear picture of the conformational energy landscape. For this compound, the PMF for the rotation of the sulfonic acid and amino groups would likely exhibit the following features:

Sulfonic Acid Group (τ1): The rotation of the bulky and polar sulfonic acid group is expected to have a significant energy barrier. The most stable conformations are likely those that minimize steric hindrance and optimize electrostatic interactions with the pyridine ring and the neighboring amino group.

Amino Group (τ2): The rotation of the amino group is generally associated with a lower energy barrier compared to the sulfonic acid group. The preferred orientation will be influenced by hydrogen bonding interactions with the solvent and potential intramolecular interactions.

The table below presents hypothetical, yet representative, data for the key dihedral angles and their corresponding relative energies, as would be obtained from a detailed molecular dynamics study.

Dihedral AngleSymbolStable Conformation (degrees)Relative Energy (kcal/mol)
C2-C3-S-O1τ1~60°, ~180°, ~300°0.0, 1.5, 1.5
N1-C6-N-H1τ2~0°, ~180°0.0, 0.5

Note: The data in this table is illustrative and represents plausible findings from a molecular dynamics simulation. Actual values would be derived from specific computational experiments.

Stable Conformers and Population Analysis

Reactivity and Derivatization Studies of 6 Aminopyridine 3 Sulfonic Acid

Reactions Involving the Amino Group

The amino group in 6-aminopyridine-3-sulfonic acid is a key site for various chemical modifications.

The primary amino group of this compound can undergo diazotization, a process that converts it into a diazonium salt. This reaction is typically carried out by treating the aminopyridine with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C). nih.govgoogle.com The resulting diazonium salt is a highly reactive intermediate.

These diazonium salts are valuable precursors in the synthesis of azo dyes. nih.gov Azo dyes are characterized by the presence of an azo group (-N=N-) which links two aromatic rings. The formation of an azo dye occurs through a coupling reaction where the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. youtube.comchegg.com For instance, the diazonium salt of this compound can be coupled with various aromatic compounds to produce a wide range of colored dyes. nih.gov The specific color of the resulting dye depends on the chemical structure of both the diazonium salt and the coupling component.

A general scheme for the formation of an azo dye starting from an aminosulfonic acid is the diazotization of the amine in the presence of sodium nitrite and concentrated hydrochloric acid, followed by coupling with a suitable partner like 4-hydroxyl-1-methyl-2-(1H)-quinolone. nih.gov It is noted that if the diazotization reaction is carried out at a higher temperature, such as 25°C, a side reaction can occur where the formed diazonium salt reacts with the unreacted amine, leading to the formation of an azo dye as a side product. youtube.com

The amino group of this compound can react with acyl chlorides or acid anhydrides to form amides. This reaction, known as amidation, is a common method for synthesizing N-substituted pyridine (B92270) derivatives.

Furthermore, a significant application of the amino group's reactivity is in the formation of sulfonamides. While direct sulfonamide formation from the amino group of this compound is not the typical route, the isomeric compound, 6-aminopyridine-3-sulfonamide (B1141869), highlights the importance of the sulfonamide linkage. sigmaaldrich.com Generally, sulfonamides are synthesized by reacting a sulfonyl chloride with an amine. thieme-connect.com In the context of pyridine derivatives, pyridine-3-sulfonyl chloride is a key intermediate that can be reacted with various amines to produce a library of sulfonamide compounds. researchgate.net

The amino group of 2-aminopyridines can react with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is often the first step in more complex transformations. For example, imines formed in situ from 2-aminopyridines and aldehydes can undergo rhodium(III)-catalyzed C-H activation and coupling with diazo esters to synthesize pyrido[1,2-α]pyrimidin-4-ones. nih.gov Another example involves the reaction of 2-aminopyridine (B139424) with α-haloketones, which leads to the formation of imidazo[1,2-a]pyridines. rsc.org

Reactions Involving the Sulfonic Acid Group

The sulfonic acid group imparts acidity and water solubility to the molecule and is a site for another set of chemical transformations.

As a strong acid, the sulfonic acid group readily reacts with bases to form salts. The formation of salts, such as sodium or ammonium (B1175870) salts, can significantly influence the solubility of the compound. The solubility of this compound is pH-dependent due to its zwitterionic nature. At low pH (below 2), the sulfonic acid group is protonated, which can decrease its solubility. Conversely, at higher pH (above 8), the deprotonation of the sulfonic acid group to form the sulfonate anion enhances its water solubility.

A crucial reaction of the sulfonic acid group is its conversion to the corresponding sulfonyl chloride. This transformation is highly significant as sulfonyl chlorides are versatile intermediates in organic synthesis. nih.gov The conversion of sulfonic acids to sulfonyl chlorides is traditionally achieved using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). researchgate.netnih.gov For instance, this compound can be treated with phosphorus pentachloride, often in the presence of phosphorus oxychloride as a catalyst, to yield 6-aminopyridine-3-sulfonyl chloride. rasayanjournal.co.in

This resulting sulfonyl chloride is a key precursor for the synthesis of sulfonamides. The reaction of 6-aminopyridine-3-sulfonyl chloride with various primary or secondary amines leads to the formation of a diverse range of substituted pyridosulfonamide derivatives. rasayanjournal.co.in This method is a cornerstone for creating libraries of compounds for applications such as antimicrobial drug discovery. rasayanjournal.co.in

Hydrolysis of the Sulfonic Acid Group

The hydrolysis of an aryl sulfonic acid, also known as desulfonation, involves the removal of the sulfonic acid group (-SO₃H) from an aromatic ring. This reaction is essentially the reverse of sulfonation. wikipedia.org The process is typically achieved by heating the aromatic sulfonic acid in the presence of a strong, dilute acid, such as sulfuric or hydrochloric acid. syntheticmap.comnumberanalytics.com The use of steam can also be sufficient for the desulfonation of certain compounds. syntheticmap.com

Ar-SO₃H + H₂O ⇌ Ar-H + H₂SO₄ wikipedia.org

The ease with which desulfonation occurs is correlated with the ease of the initial sulfonation. wikipedia.org For toluenesulfonic acids, kinetic studies have shown that the rate of desulfonation increases with both increasing acid concentration and temperature. researchgate.net While specific studies detailing the hydrolysis of this compound are not prevalent in the searched literature, the general principles of aromatic desulfonation would apply. The presence of the amino group, a strong activating group, on the pyridine ring would likely influence the conditions required for hydrolysis.

Reactions Involving the Pyridine Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction type where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. uomustansiriyah.edu.iq The reactivity of the ring towards electrophiles is heavily influenced by the nature of the substituents already present. total-synthesis.com Electron-donating groups activate the ring, making it more nucleophilic and increasing the reaction rate, while electron-withdrawing groups have the opposite effect. total-synthesis.com

In this compound, the pyridine ring is substituted with both an amino group (-NH₂) and a sulfonic acid group (-SO₃H).

The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. lkouniv.ac.in

The sulfonic acid group is a strong deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position. numberanalytics.com

The interplay between these two groups determines the regioselectivity of substitution reactions. For instance, in the chlorination of this compound using N-chlorosuccinimide (NCS), substitution occurs at the 5-position, which is ortho to the activating amino group and meta to the deactivating sulfonic acid group.

Chlorination of this compound
ReagentConditionsProductYield/ConversionReference
N-Chlorosuccinimide (NCS) (1.2 equiv)Chloroform (CHCl₃), Ambient Temp.6-Amino-5-chloropyridine-3-sulfonic acid60–70%
N-Chloro-N-methylbenzamide-guanidine (CBMG)Chloroform (CHCl₃), 25°C, 1 hour6-Amino-5-chloropyridine-3-sulfonic acid85–90% conversion

Nitration, another common EAS reaction, typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. uomustansiriyah.edu.iqmasterorganicchemistry.com For pyridine itself, nitration is difficult and requires harsh conditions. ntnu.no However, the presence of activating groups can facilitate the reaction. In the case of 3-aminopyridine (B143674) derivatives, nitration often occurs at the 2-position. google.com For this compound, the directing effects would predict substitution at the 5-position, similar to chlorination.

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. nih.gov Unlike electrophilic substitution, SNAr is favored by the presence of strong electron-withdrawing groups ortho or para to the leaving group, as these groups can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org

Pyridine and its derivatives are generally more susceptible to nucleophilic attack than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen. youtube.com Reactions typically occur at the C2 and C4 positions, as attack at these positions allows the negative charge of the intermediate to be delocalized onto the electronegative nitrogen atom. youtube.com

In the context of this compound, the sulfonic acid group could potentially act as a leaving group. The displacement of a sulfonic acid group by an ethoxy group under reflux conditions has been observed in other pyridine systems. bath.ac.uk Furthermore, the chlorine atom in 6-amino-5-chloropyridine-3-sulfonic acid can be substituted by nucleophiles like amines and thiols under basic conditions. This demonstrates the susceptibility of the substituted ring to SNAr reactions.

Catalytic hydrogenation can be employed to reduce the pyridine ring system. A patent describes a process for preparing pyridine-3-sulfonic acid where a pyridine-3-sulfonic acid-N-oxide intermediate is reduced via catalytic hydrogenation. google.comgoogle.com This reduction is carried out in an aqueous alkaline solution using Raney nickel as the catalyst at elevated temperatures (80-120°C) and pressures (5-7 bar). google.comgoogle.com The hydrogenation proceeds until hydrogen uptake ceases, typically within 3 to 16 hours depending on the specific conditions. google.com

Conditions for Catalytic Reduction of Pyridine-3-Sulfonic Acid-N-Oxide
CatalystSolvent/MediumTemperaturePressureTimeReference
Raney NickelAqueous alkaline solution95°C7 bar3 hours google.com
Raney NickelAqueous alkaline solution100 - 110°C7 bar6 - 16 hours google.com
Raney NickelAqueous alkaline solution80 - 120°C5 bar~8 - 12 hours google.com

While this example involves the reduction of an N-oxide derivative, it establishes that the pyridines-sulfonic acid scaffold can withstand catalytic hydrogenation conditions, which primarily target the reduction of the N-oxide back to the pyridine nitrogen, rather than the reduction of the aromatic ring itself under these specific parameters.

Coordination Chemistry and Metal Complexation

This compound possesses multiple potential coordination sites: the pyridine ring nitrogen, the amino group nitrogen, and the oxygen atoms of the deprotonated sulfonate group (-SO₃⁻). This makes it a versatile "strong and soft" mixed ligand, capable of forming diverse coordination polymers. tandfonline.com The pyridine nitrogen and the amino group are considered "strong" coordinating sites, while the sulfonate group is a "soft" ligand that can coordinate to metal ions in various modes. tandfonline.com

The coordination chemistry of aminopyridines is a well-researched area, with these ligands often serving as alternatives to cyclopentadienyl (B1206354) ligands. nih.gov They can act as bidentate ligands, coordinating to a metal center through both the pyridine nitrogen and the amino nitrogen. nih.gov

In a study of a silver(I) complex with the isomeric 2-aminopyridine-5-sulfonic acid, X-ray crystallography revealed a 2D network structure. tandfonline.com In this complex, each ligand links four silver ions through coordination bonds involving the amine nitrogen, the pyridine ring nitrogen, and two oxygen atoms from the sulfonate group. tandfonline.com The involvement of the sulfonate group in coordination was confirmed by shifts in its characteristic infrared absorption bands. tandfonline.com Specifically, the asymmetric and symmetric stretching vibrations of the SO₃ group shifted from 1181 cm⁻¹ and 1030 cm⁻¹ in the free ligand to 1177 cm⁻¹ and 1042 cm⁻¹ in the complex, respectively. tandfonline.com

The sulfonate group itself is a versatile coordinating agent and can bind to metals in several ways, though its interaction is generally weaker than that of N-containing ligands. tandfonline.comrsc.org The specific chelation mode adopted by this compound would depend on the metal ion, the reaction conditions, and the presence of other co-ligands. researchgate.net

Synthesis and Characterization of Metal Complexes (e.g., Silver, Cobalt(II), Copper(II), Zinc(II) complexes)

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent system. A documented example is the synthesis of a silver(I) coordination polymer, [Ag(C₅H₅N₂O₃S)]n. tandfonline.com This complex was prepared by reacting silver nitrate (B79036) (AgNO₃) with 2-aminopyridine-5-sulfonic acid in a basic ethanol/aqueous solution. tandfonline.comresearchgate.net

The synthesis of complexes with other transition metals such as Cobalt(II), Copper(II), and Zinc(II) can be achieved using similar methodologies, often by reacting the appropriate metal salt (e.g., chlorides, sulfates, or acetates) with the ligand. sciencepublishinggroup.comresearchgate.net The resulting complexes can be characterized using a variety of analytical techniques. For the silver complex, characterization was performed using elemental analysis (C, H, N) and infrared (IR) spectroscopy. tandfonline.com IR spectroscopy is particularly useful for confirming coordination, as shifts in the vibrational frequencies of the amino, pyridine, and sulfonate groups indicate their involvement in bonding with the metal center. tandfonline.comresearchgate.net

Table 1: General Synthesis Approach for Metal Complexes of this compound

Metal IonTypical Metal SaltSolvent SystemGeneral Conditions
Silver(I)AgNO₃Basic Ethanol/WaterStirring at room temperature tandfonline.com
Cobalt(II)CoCl₂ or Co(OAc)₂Water or Ethanol/WaterStirring, sometimes with gentle heating
Copper(II)CuSO₄ or CuCl₂Water or Ethanol/WaterStirring at room temperature researchgate.net
Zinc(II)Zn(OAc)₂ or ZnCl₂Water or MethanolStirring, sometimes with reflux

This table presents generalized synthetic approaches based on the synthesis of the silver(I) complex tandfonline.com and methods for related aminopyridine complexes. sciencepublishinggroup.comresearchgate.net

Crystal Structures of Coordination Polymers

The combination of a rigid pyridine ring and multiple coordination sites in this compound makes it an excellent building block for constructing coordination polymers. The crystal structure of the silver(I) complex, [Ag(C₅H₅N₂O₃S)]n, has been determined by single-crystal X-ray diffraction. tandfonline.com

The study revealed a two-dimensional (2D) network structure. tandfonline.comresearchgate.net In this architecture, the deprotonated ligands act as bridges, connecting the silver(I) centers. The coordination from the pyridine nitrogen, the amino group, and the sulfonate group creates a robust, extended lattice. tandfonline.com The ability of the sulfonate group to bridge metal centers is a key factor in forming higher-dimensional structures. This is a common feature in coordination polymers based on organosulfonate ligands.

Table 2: Crystallographic Data for [Ag(C₅H₅N₂O₃S)]n

ParameterValue
Chemical FormulaC₅H₅AgN₂O₃S
Formula Weight281.03
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.234(3)
b (Å)12.067(5)
c (Å)8.232(4)
β (°)94.629(6)
Volume (ų)715.4(6)
Z4
Data sourced from a study by Sui, A., et al. (2008). tandfonline.com

Influence of Metal Ions on Biological Activity

Aminopyridine and sulfonamide moieties are present in numerous compounds with established pharmacological activities, including antibacterial and anti-inflammatory properties. sciencepublishinggroup.comresearchgate.net The biological activity of such organic ligands can often be enhanced upon coordination to metal ions. sciencepublishinggroup.commdpi.com This enhancement is frequently explained by chelation theory, which suggests that the coordination of a metal ion to a ligand can increase the lipophilicity of the complex, facilitating its transport across cell membranes and its interaction with biological targets. mdpi.com

While specific biological studies on metal complexes of this compound are limited, research on complexes of related ligands provides valuable insights. For instance, studies on metal complexes of aminopyridine-derived Schiff bases and sulfonamides have shown that the metal complexes can exhibit significantly greater antimicrobial activity than the free ligands. sciencepublishinggroup.comresearchgate.net In some cases, the uncomplexed ligand shows no activity, whereas its metal complexes become potent bactericidal and fungicidal agents. sciencepublishinggroup.com The choice of metal ion is also critical, as different metals can confer different levels of activity and specificity against various microbial strains. nih.govsciencepublishinggroup.com Therefore, it is anticipated that complexes of cobalt(II), copper(II), and zinc(II) with this compound could exhibit enhanced biological profiles compared to the free ligand.

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as an Intermediate in Complex Molecule Synthesis

6-Aminopyridine-3-sulfonic acid is a pivotal intermediate in the synthesis of more complex molecules. ontosight.ai Its chemical structure, featuring a pyridine (B92270) ring with both an amino and a sulfonic acid group, provides reactive sites for various chemical transformations. ontosight.ai A common synthetic pathway begins with the sulfonation of 2-aminopyridine (B139424) using concentrated sulfuric acid to produce this compound.

This intermediate is then often converted into the more reactive 6-aminopyridine-3-sulfonyl chloride. The synthesis of the sulfonyl chloride is achieved by treating this compound with phosphorus pentachloride and a few drops of phosphorus oxychloride, followed by refluxing. rasayanjournal.co.in This highly reactive intermediate serves as a crucial building block, enabling its coupling with a wide array of amines and other nucleophiles to generate a diverse library of novel compounds. This versatility makes this compound a valuable precursor in the construction of complex chemical scaffolds. synchem.de

Development of Pyridosulfonamide Derivatives

A significant application of this compound is in the synthesis of pyridosulfonamide derivatives. The process involves the initial conversion of this compound to 6-aminopyridine-3-sulfonyl chloride. rasayanjournal.co.in This sulfonyl chloride is then reacted with various substituted heterocyclic aromatic amines to yield a series of novel pyridosulfonamide derivatives. rasayanjournal.co.in The reaction is typically carried out by slowly adding a mixture of the substituted amine and a suitable solvent to the crude 6-aminopyridine-3-sulfonyl chloride and heating the mixture. rasayanjournal.co.in The resulting pyridosulfonamide derivatives have been a subject of research due to their potential biological activities. rasayanjournal.co.in

Synthesis of Dyes and Pigments

The structural features of this compound make it a relevant component in the synthesis of dyes and pigments. ontosight.ai Sulfonic acid groups are often incorporated into dye molecules to enhance their water solubility, a crucial property for their application in dyeing processes for materials like textiles, leather, and paper. google.comgoogle.com Azo dyes, which constitute a large and important class of synthetic colorants, are synthesized through a diazotization-coupling reaction. nih.gov While direct examples of this compound in specific commercial dyes are not extensively detailed, its structural motifs are found in precursors for azo dyes. For instance, the diazotization of aminobenzenesulfonic acids is a key step in producing many azo dyes. nih.gov The presence of the amino group on the pyridine ring allows for diazotization, which can then be coupled with various aromatic compounds to form azo dyes. nih.gov

Application in Pharmaceutical Development and Drug Synthesis

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, and sulfonamides have a long history as effective therapeutic agents. Consequently, this compound serves as a valuable starting material in pharmaceutical development. ontosight.aisynchem.de

Research has been conducted on pyridosulfonamide derivatives synthesized from this compound for their potential antimicrobial properties. rasayanjournal.co.in In one study, a series of substituted pyridosulfonamide derivatives were synthesized and screened for their antimicrobial activity using the cup plate method. rasayanjournal.co.in The results indicated that many of the synthesized compounds exhibited good antimicrobial activity against various bacterial strains, including S. aureus, E. coli, B. subtilis, and S. pneumoniae. rasayanjournal.co.in The introduction of a heterocyclic ring into the sulfonamide nucleus was suggested to be a contributing factor to the observed increase in antimicrobial activity. rasayanjournal.co.in

Below is a table summarizing the mean zone of inhibition for some synthesized pyridosulfonamide derivatives compared to a standard drug, Co-trimoxazole.

CompoundConcentration (µg/ml)Mean Zone of Inhibition (mm)
SA
Derivative 1 10014
15018
Derivative 2 10012
15016
Co-trimoxazole 10020
SA = S. aureus; EC = E. coli; BS = B. subtilis; SP = S. pneumoniae
Data sourced from a study on novel substituted pyridosulfonamide derivatives. rasayanjournal.co.in

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure that requires modification to fit better to the target. The basic structure of this compound, containing the pharmacologically significant pyridine and sulfonamide moieties, positions it as a valuable starting point for the development of new lead compounds. The ability to readily derivatize this molecule allows for the creation of libraries of related compounds that can be screened for various biological activities, facilitating the discovery of new therapeutic agents.

Catalysis Research

While direct and extensive research on the catalytic applications of this compound itself is not widely published, related pyridine-3-sulfonic acid compounds have been noted for their use in certain industrial processes. For instance, pyridine-3-sulfonic acid is utilized in electroplating to enhance the precipitation behavior of the baths. google.com The structural elements of this compound suggest potential for investigation in catalysis. The pyridine nitrogen can act as a Lewis base or a ligand for metal catalysts, while the sulfonic acid group provides a Brønsted acid site. This bifunctional nature could be explored for designing novel catalysts for various organic transformations.

Acid Catalysis and Proton Conductivity

The sulfonic acid group (-SO₃H) in this compound is a strong Brønsted acid site, capable of donating a proton. This characteristic is fundamental to its application in acid catalysis. Materials functionalized with sulfonic acid groups are well-regarded as solid acid catalysts, often serving as a more sustainable, heterogeneous alternative to homogeneous mineral acids like sulfuric acid in numerous industrial chemical reactions. nih.govmdpi.com The catalytic efficiency of such materials is linked to the number and accessibility of these acidic sites. nih.gov

In the context of this compound, the presence of the amino group can positively influence the catalytic activity. The molecule can exist in a zwitterionic form where the amino group is protonated by the sulfonic acid. This intramolecular interaction can enhance the acidity and, consequently, the catalytic performance. researchgate.net

Furthermore, the sulfonic acid group is crucial for proton conductivity. Materials with high proton conductivity are essential for technologies like proton exchange membrane fuel cells (PEMFCs). nih.gov An effective strategy to enhance proton conductivity in materials such as metal-organic frameworks (MOFs) is to increase the density of sulfonic acid groups and manage the hydrogen-bonding networks within the material's pores. nih.gov Incorporating sulfonic acid-functionalized polymers into the nanopores of materials has been shown to create composites with high proton conductivity, even in high-temperature and humid environments. nih.gov For instance, a composite of polyvinyl sulfonic acid within a MIL-101-SO₃H framework demonstrated a proton conductivity of 2.57 × 10⁻² S·cm⁻¹ at 85 °C and 98% relative humidity. nih.gov

Role in Organocatalysis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry. The bifunctional nature of this compound, possessing both a Brønsted acid (sulfonic acid) and a Lewis basic/Brønsted basic (amino group) site, makes it a potential candidate for organocatalytic applications.

The pyridine nitrogen and the amino group can act as hydrogen bond acceptors or basic sites, while the sulfonic acid group acts as a hydrogen bond donor or an acidic site. This combination allows for the simultaneous activation of both electrophiles and nucleophiles in a reaction. For example, in the synthesis of 1,8-naphthyridines, a bifunctional organocatalyst supported with chlorosulfonic acid has been shown to effectively catalyze the one-pot, three-component reaction involving an aromatic aldehyde, malononitrile, and 2-aminopyridine. rsc.org The proposed mechanism involves the catalyst enhancing the activity of the aldehyde via the sulfonic acid group, followed by a nucleophilic attack from the aminopyridine. rsc.org

Moreover, photochemical methods have been developed for the functionalization of pyridines using dithiophosphoric acid, which serves multiple catalytic roles, including acting as a Brønsted acid for pyridine protonation. nih.gov This highlights the potential of acidic functionalization in activating pyridine rings for various chemical transformations.

Homogeneous and Heterogeneous Catalysis

The utility of this compound extends to both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , sulfonic acid-functionalized ionic liquids (SFILs) with pyridinium (B92312) cations have been investigated for their Brønsted acidity and catalytic activity. researchgate.net The acidity of these ionic liquids, and thus their catalytic performance, can be tuned by the nature of the anion. researchgate.net Such systems can act as effective acid catalysts in reactions like esterification and transesterification, where the proton activates the carbonyl group for nucleophilic attack. researchgate.net

For heterogeneous catalysis , the focus is on immobilizing acidic or basic functionalities onto solid supports to facilitate catalyst recovery and reuse, a key principle of green chemistry. mdpi.comnih.gov Materials functionalized with sulfonic acid groups are a prime example of solid acid catalysts. nih.govmdpi.com The introduction of both sulfonic acid and amino groups onto a support can create bifunctional catalysts. researchgate.net For instance, primary amines supported on polystyrene have been used as effective heterogeneous catalysts in asymmetric reactions, demonstrating good reactivity and enantioselectivity. nih.gov The combination of the sulfonic acid's strong acidity and the amine's basicity on a solid support derived from or incorporating this compound could lead to robust and recyclable catalysts for a variety of organic transformations.

Material Science Applications

The distinct properties of this compound also lend themselves to applications in the field of materials science, particularly in the development of advanced functional materials.

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. rsc.org This effect is often observed in molecules with propeller-like, twisted conformations.

A straightforward method to induce AIE in planar organic luminophores is the simple protonation of a pyridine ring with a strong acid. nih.govrsc.org This process generates a pyridinium cation, which can engage in key intermolecular π⁺–π interactions, leading to high solid-state luminescence. nih.gov this compound contains both a basic pyridine nitrogen/amino group and an internal strong acid (sulfonic acid group). This allows for intramolecular protonation, forming a zwitterion that could exhibit AIE properties without the need for an external acid. The formation of aggregates of these zwitterionic species could restrict intramolecular rotations, thus activating the radiative decay channels and leading to strong emission in the solid state. This intrinsic property makes it a promising building block for creating novel AIEgens.

AIEgen Design StrategyKey InteractionPotential Role of this compound
Protonation of PyridinesIntermolecular π⁺–π interactionsActs as an internal proton source to form a pyridinium zwitterion, potentially leading to AIE.
Twisted Molecular ConformationRestriction of Intramolecular Rotation (RIR)The bulky sulfonate group could contribute to a twisted conformation, favoring AIE.

Supramolecular Chemistry and Crystal Engineering (e.g., Cocrystals, Hydrogen Bonding)

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net Crystal engineering, a subfield of supramolecular chemistry, involves the design and synthesis of crystalline solids with desired properties based on an understanding of these intermolecular interactions.

This compound is an excellent candidate for crystal engineering due to its multiple hydrogen bond donors (amino N-H, sulfonic acid O-H) and acceptors (amino N, pyridine N, sulfonate O). These functional groups can form robust and directional hydrogen bonds, leading to the formation of well-defined supramolecular structures like cocrystals. The sulfonamide group (structurally related to sulfonic acid) is known to form predictable hydrogen-bonding patterns (synthons) with other functional groups like amides and N-oxides. rsc.org The interplay between the strong sulfonic acid group and the basic amino group can lead to the formation of salt bridges and complex hydrogen-bonded networks, which are fundamental to the rational design of new crystalline materials with specific physical and chemical properties.

Synthesis of Ion Exchange Resins

Ion exchange resins are insoluble polymeric materials containing charged functional groups that can exchange ions with the surrounding solution. researchgate.net They are widely used in water purification, chemical synthesis, and separation processes.

Cation exchange resins, which exchange positive ions, are commonly prepared by introducing acidic functional groups into a polymer matrix. researchgate.net The sulfonic acid group (-SO₃H) is the functional group of choice for strong acid cation exchangers because it remains ionized over a wide pH range. researchgate.net Resins can be synthesized by the polymerization of monomers like styrene (B11656) and divinylbenzene, followed by sulfonation to introduce the -SO₃H groups. researchgate.net

Furthermore, resins containing both sulfonic acid and amino groups can be prepared. mdpi.com These bifunctional resins can exhibit both cation and anion exchange properties or can be used in applications where both acidic and basic sites are required. The synthesis can involve the nitration of a polystyrene-sulfonic acid resin, followed by the reduction of the nitro groups to amino groups. mdpi.com this compound could serve as a functional monomer or a modifying agent in the synthesis of specialized ion exchange resins, imparting both strong acidity and basicity to the final material.

Resin TypeFunctional Group(s)Role of this compound Moiety
Strong Acid Cation ExchangerSulfonic Acid (-SO₃H)Provides the strongly acidic functional group.
Bifunctional (Amphoteric) ResinSulfonic Acid (-SO₃H) and Amino (-NH₂)Provides both acidic and basic sites for ion exchange.

Electrochemical Applications and Coatings

While direct research on the electrochemical applications of this compound is not extensively documented, the behavior of related aromatic and pyridine sulfonic acids provides insight into its potential uses. The presence of both the pyridine ring and the sulfonic acid group suggests applicability in areas such as electroplating and specialized coatings.

Aromatic sulfonic acids are crucial as catalysts in the curing process for various coatings. They are blended into formulations for automotive and floor coatings to ensure a durable and lasting finish capitalresin.com. The acidic nature of the sulfonic acid group facilitates the necessary cross-linking reactions. Similarly, pyridine-based sulfonic acids, like pyridine-3-sulfonic acid, are highly sought after in the electroplating industry. They function as additives in electroplating baths to enhance the precipitation behavior of metals, leading to smoother and more uniform metallic coatings capitalresin.comgoogle.com. This suggests a potential role for this compound as an additive or catalyst in the formulation of high-performance coatings and in electrodeposition processes.

Recent advancements in synthetic chemistry have also highlighted the use of electrochemical methods for the functionalization of pyridines. For instance, an electrochemical approach has been developed for the meta-sulfonylation of pyridines using nucleophilic sulfinates, demonstrating the electrochemical reactivity of the pyridine ring towards forming C-S bonds nih.gov. This indicates the potential for this compound to be involved in or synthesized via electrochemical pathways.

Table 1: Potential Applications of Pyridine Sulfonic Acids in Electrochemical Processes and Coatings
Application AreaFunction of Sulfonic AcidRelevant Compound ExampleFindingCitation
ElectroplatingBath AdditivePyridine-3-sulfonic acidImproves the precipitation behavior for uniform metal deposition. capitalresin.comgoogle.com
Industrial CoatingsCuring CatalystAromatic sulfonic acidsUsed to cure automotive and floor coatings for a durable finish. capitalresin.com
Chemical SynthesisReagentPyridinesElectrochemical methods can achieve meta-C–H sulfonylation. nih.gov

Environmental Remediation Applications

The unique chemical structure of this compound, featuring an aromatic heterocyclic ring substituted with both an amino group and a sulfonic acid group, makes its environmental fate and potential applications in remediation a subject of scientific interest.

Degradation Studies of Sulfonic Acids

The environmental persistence and degradation of aromatic sulfonic acids are complex. The presence of the sulfonate group on an aromatic ring can render such compounds resistant to aerobic biodegradation and potentially inhibitory to microbial growth researchgate.net. The strong carbon-sulfur bond and the stability of the aromatic ring contribute to this resistance.

However, degradation can be achieved under specific chemical conditions. Studies on model compounds provide insights into potential degradation pathways.

Hydrothermal Degradation : Research on the hydrothermal stability of various sulfonic acids has shown that aromatic sulfonic acids degrade more readily than their alkyl counterparts. For example, substituted aromatic sulfonic acids were found to degrade at 130°C, while non-substituted benzene (B151609) sulfonic acid degraded at 160°C under hydrothermal conditions brandeis.edu. This suggests that high-temperature aqueous environments could promote the breakdown of this compound.

Mechanochemical Degradation : Another approach involves mechanochemical processing. A study on 1,5-naphthalene disulfonic acid demonstrated that milling with strong reducing agents like magnesium or calcium could induce its degradation, with combustion-like reactions leading to almost complete removal of the pollutant nih.gov.

Oxidative Degradation : Spontaneous oxidation of aromatic sulfones (a related class of compounds) to sulfonic acids has been observed in microdroplets, suggesting that under specific environmental conditions, oxidative pathways could further transform the sulfonic acid group acs.org. The general metabolism of aromatic compounds by bacteria often proceeds through oxidation catalyzed by monooxygenases or dioxygenases as the initial step in ring cleavage unesp.br.

Table 2: Summary of Degradation Studies on Related Aromatic Sulfonic Acids
Degradation MethodModel CompoundConditionsOutcomeCitation
HydrothermalSubstituted Aromatic Sulfonic Acids130°C in waterDegradation observed brandeis.edu
HydrothermalBenzene Sulfonic Acid160°C in water (24h)Degradation observed brandeis.edu
Mechanochemical1,5-Naphthalene Disulfonic AcidMilling with Mg or Ca metalPartial to almost complete degradation nih.gov
BiodegradationSulfonated AromaticsAerobic microbial environmentOften inhibitory to microbial growth, making biodegradation difficult. researchgate.net

Use in Water Treatment (e.g., pollutant removal)

While direct studies on the use of this compound for water treatment are limited, the properties of sulfonic acids suggest potential applications. The high water solubility imparted by the sulfonic acid group is a key characteristic for any substance used in aqueous remediation systems ontosight.ai.

One promising area is reactive adsorption. Supported sulfonic acid materials have been developed for the removal of volatile organic compounds (VOCs) from gas streams. In one study, a composite adsorbent made by modifying silica (B1680970) gel with sulfuric acid was used to capture o-xylene (B151617) through a directional sulfonation reaction. This method allows for the in situ removal of aromatic pollutants and the potential for regeneration and recycling of the adsorbent material mdpi.com. This principle could potentially be adapted for the removal of specific organic pollutants from water. The study found that sulfonic acid groups chemically bonded to the carrier were most effective for pollutant removal mdpi.com.

Table 3: Reactive Adsorption Performance of Supported Sulfonic Acid for o-Xylene Removal
AdsorbentTemperature Range (°C)Removal Efficiency (%)Breakthrough Adsorption Capacity (mg/g)Citation
Sulfonic Acid on Zirconia (SZO)130–150≥91.338.59–82.07 mdpi.com

Furthermore, the synthesis of "heavy metal-free" pyridine-3-sulfonic acid for industrial use highlights the importance of purity in chemical products to prevent environmental contamination google.com. This aligns with the broader goals of water treatment, which involve minimizing the introduction of hazardous substances into the environment. Aromatic sulfonic acids are also key components in the formulation of some biodegradable detergents, showcasing their role in developing more environmentally benign consumer products marketresearchintellect.com.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlations between Chemical Structure and Reactivity

The reactivity of 6-aminopyridine-3-sulfonic acid is dictated by the electronic properties of the pyridine (B92270) ring, which are significantly modulated by the presence of the amino (-NH₂) and sulfonic acid (-SO₃H) groups. The pyridine ring itself is an electron-deficient aromatic system, which influences its susceptibility to various chemical transformations. nih.gov

The amino group at the 6-position is a strong electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions. Conversely, the sulfonic acid group at the 3-position is a strong electron-withdrawing group, which decreases the electron density of the ring. This push-pull electronic arrangement creates a complex reactivity profile. For instance, electrophilic aromatic substitution on the pyridine ring is generally challenging due to its inherent electron deficiency. researchgate.net However, the activating effect of the amino group can facilitate such reactions, while the deactivating effect of the sulfonic acid group can hinder them, leading to regioselective outcomes.

The reactivity of the functional groups themselves is also a key aspect. The amino group can undergo reactions typical of primary aromatic amines, such as diazotization, acylation, and alkylation. The sulfonic acid group, being strongly acidic, can form salts and can be converted into other functional groups like sulfonyl chlorides, which are valuable intermediates for further derivatization. researchgate.net For example, this compound can be treated with phosphorus pentachloride to form 6-aminopyridine-3-sulfonyl chloride, a key precursor for the synthesis of a variety of sulfonamide derivatives.

Impact of Substituents on Electronic and Steric Properties

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl, alkoxy (-OR), and additional amino groups, when introduced to the pyridine ring, increase its electron density. This generally enhances the ring's reactivity towards electrophiles and can increase the basicity of the pyridine nitrogen. rsc.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens, decrease the electron density of the pyridine ring. This makes the ring more susceptible to nucleophilic attack and decreases the basicity of the pyridine nitrogen. nih.gov

The interplay of these electronic effects can be semi-quantitatively described by Hammett parameters, which provide a measure of the electron-donating or -withdrawing ability of a substituent.

Steric Effects: The size and spatial arrangement of substituents can impose steric hindrance, which can affect reaction rates and the ability of the molecule to interact with biological targets. Bulky substituents near a reactive center can shield it from attack, thereby slowing down or preventing a reaction. In the context of biological activity, steric clashes can prevent a molecule from fitting into the binding site of a protein or enzyme, thus reducing or abolishing its activity. nih.gov

The following interactive table illustrates the general electronic and steric effects of common substituents on a pyridine ring:

SubstituentElectronic EffectSteric Effect
-CH₃ (Methyl)Weakly Electron-DonatingSmall
-OCH₃ (Methoxy)Strongly Electron-DonatingMedium
-NH₂ (Amino)Strongly Electron-DonatingSmall
-Cl (Chloro)Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Small
-Br (Bromo)Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance)Medium
-CN (Cyano)Strongly Electron-WithdrawingSmall
-NO₂ (Nitro)Strongly Electron-WithdrawingMedium

Influence of Molecular Conformation on Biological Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. For this compound and its derivatives to interact with a biological target, such as an enzyme or receptor, they must adopt a specific conformation that is complementary to the binding site. The flexibility or rigidity of the molecule plays a significant role in this process.

While the pyridine ring itself is planar, the substituents can rotate around their single bonds, leading to different spatial arrangements. The preferred conformation is the one with the lowest energy, but higher energy conformations can be accessed, particularly upon binding to a biological target. The presence of intramolecular hydrogen bonds, for instance between the amino and sulfonic acid groups or with other substituents, can restrict conformational freedom and lock the molecule into a more rigid shape.

The biological activity of aminopyridine derivatives has been shown to be dependent on their conformation. For example, in a series of substituted aminopyridines designed as phosphodiesterase-4 inhibitors, the specific stereochemistry and resulting conformation of the molecules were crucial for their potent inhibitory activity. nih.gov While specific conformational analysis studies on this compound are not widely available, it is reasonable to infer that its ability to adopt different conformations will significantly impact its interactions with biological systems.

Computational Approaches to SAR/SPR Modeling

In recent years, computational chemistry has become an indispensable tool for studying SAR and SPR. These methods allow for the calculation of various molecular properties and the simulation of molecular interactions, providing insights that can guide the synthesis and evaluation of new compounds.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties with high accuracy. These include:

Electronic Properties: Charge distribution, electrostatic potential maps, and frontier molecular orbital energies (HOMO and LUMO) can be calculated to understand the electronic nature of the molecule and predict its reactivity. rsc.org

Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be optimized to determine the most stable conformation of the molecule.

Spectroscopic Properties: IR and NMR spectra can be simulated to aid in the characterization of synthesized compounds.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations: These methods are computationally less expensive than QM and are well-suited for studying the conformational landscape of larger molecules and their interactions with biological macromolecules. MD simulations can track the movement of atoms over time, providing a dynamic picture of how a molecule behaves in different environments, such as in solution or within a protein binding site.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR): These are statistical methods that correlate calculated molecular descriptors (numerical representations of molecular properties) with experimental data on biological activity or physicochemical properties. nih.gov A QSAR/QSPR model can be used to predict the activity or property of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For aminopyridine derivatives, QSAR studies have been employed to develop models that predict their antibacterial activity. nih.gov

The following table provides examples of computational descriptors and their relevance in SAR/SPR studies:

Descriptor CategoryExample DescriptorsRelevance
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesReactivity, Polarity, Electron-donating/accepting ability
Steric Molecular volume, Surface area, Principal moments of inertiaMolecular size and shape, Fit into binding sites
Topological Connectivity indices, Wiener indexMolecular branching and connectivity
Thermodynamic Heat of formation, Solvation energyStability, Solubility

While specific computational models for this compound are not extensively documented in publicly available literature, the application of these computational approaches to this molecule and its derivatives holds great promise for elucidating its SAR and SPR, and for the future design of novel, functional compounds.

Analytical Methodologies for 6 Aminopyridine 3 Sulfonic Acid and Its Derivatives in Research

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 6-aminopyridine-3-sulfonic acid and related compounds. Different chromatographic methods offer specific advantages for various analytical challenges, from real-time reaction monitoring to final product purity verification.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and sensitive technique widely used for monitoring the progress of chemical reactions in organic synthesis. researchgate.net Its application in the synthesis of this compound allows for the qualitative assessment of the conversion of starting materials to products.

Principle and Application: In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate, which consists of a stationary phase (commonly silica (B1680970) gel or alumina) coated on a solid support. researchgate.net Alongside the reaction mixture, reference spots of the starting materials and expected products are also applied. The plate is then developed in a sealed chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

By comparing the retention factor (Rƒ) values and the intensity of the spots corresponding to the reactants and products over time, a chemist can track the progression of the reaction. youtube.com The disappearance of the starting material spot and the appearance and intensification of the product spot indicate a successful conversion. youtube.com

Example of TLC in a Hypothetical Synthesis:

Time PointReactant A (Spot Intensity)Product B (Spot Intensity)Reaction Status
t = 0 hr+++-Reaction Initiated
t = 2 hr+++In Progress
t = 4 hr+++Nearing Completion
t = 6 hr-+++Complete
This table illustrates the qualitative monitoring of a reaction where reactant A is converted to product B. The number of '+' symbols indicates the relative intensity of the spot on the TLC plate.

The choice of the mobile phase is critical and is typically a mixture of solvents tailored to achieve optimal separation of the compounds of interest. For polar compounds like amino acids and their derivatives, solvent systems such as n-butanol, acetic acid, and water are often employed. researchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the quantitative analysis and purity assessment of non-volatile compounds like this compound. It offers high resolution, sensitivity, and reproducibility.

Methodology: HPLC separates components of a mixture based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase pumped through it at high pressure. For compounds like this compound, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water with a pH modifier.

Detection is typically achieved using a UV-Vis spectrophotometric detector, as aromatic compounds like pyridine (B92270) derivatives exhibit strong UV absorbance. For enhanced sensitivity and selectivity, especially for determining enantiomeric purity, derivatization with a chiral reagent followed by fluorescence detection can be employed. researchgate.net For instance, ortho-phthalaldehyde (OPA) in the presence of a chiral thiol can be used to derivatize amino acids, and the resulting diastereomers can be separated and quantified. researchgate.net

A study on the analysis of closely related polar compounds, pyrenetrisulfonic acid and pyrenetetrasulfonic acid, demonstrated the effectiveness of HPLC for their separation and quantification in a short analysis time. nih.gov This highlights the suitability of HPLC for resolving and quantifying structurally similar impurities in sulfonic acid derivatives. nih.gov

Typical HPLC Parameters for Analysis:

ParameterDescription
Column Reversed-phase (e.g., C18, Pentafluorophenyl)
Mobile Phase Gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate)
Detection UV-Vis or Fluorescence
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

While this compound itself is non-volatile, Gas Chromatography (GC) is a valuable tool for the detection and quantification of any volatile byproducts that may be formed during its synthesis.

Principle and Utility: GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a long, thin capillary column. The separated components are then detected by a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS).

In the context of the synthesis of this compound, GC can be used to analyze the reaction headspace or an organic extract of the reaction mixture to identify and quantify low molecular weight, volatile impurities. This is crucial for understanding side reactions and optimizing the reaction conditions to minimize byproduct formation. GC can provide information on the relative proportions of each volatile component in a mixture by analyzing the area under the corresponding peaks in the chromatogram. youtube.com

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and selective approach for the detection and quantification of electroactive species like this compound. These techniques are based on measuring the electrical response (e.g., current or potential) of an analyte at an electrode surface.

A patented method describes the electrochemical detection of amine compounds, which could be adapted for this compound. google.com This involves the reaction of the amine with a naphthoquinone sulfonate at a working electrode, leading to a measurable electrochemical signal. google.com Techniques like cyclic voltammetry or differential pulse voltammetry could be employed to study the redox behavior of the compound and develop a quantitative analytical method. The presence of both an amino group and a sulfonic acid group on the pyridine ring influences its electrochemical properties, potentially allowing for selective detection.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are essential for determining the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for characterizing this compound.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov This analysis provides information about decomposition temperatures, moisture content, and the formation of non-volatile residues. For instance, the thermal degradation of poly(vinylsulfonic acid) has been shown to occur in multiple stages, with the initial mass loss attributed to retained water, followed by the decomposition of the polymer backbone. marquette.edu A similar approach can be used to study the thermal decomposition profile of this compound, identifying the temperatures at which significant degradation occurs. marquette.edu

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization events. For crystalline solids, DSC can reveal information about polymorphism, which is the ability of a substance to exist in different crystal structures. mdpi.com The analysis of proteins by DSC, for example, is used to determine their denaturation temperatures. mdpi.com For this compound, DSC can be used to determine its melting point and assess its thermal stability in conjunction with TGA.

Hypothetical Thermal Analysis Data:

AnalysisParameterValueInterpretation
TGAOnset of Decomposition> 250 °CIndicates good thermal stability
DSCMelting Point (Tm)280 °C (with decomposition)Sharp peak indicates a crystalline solid

X-ray Diffraction (XRD) for Crystallographic Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. 6-napse.com For a crystalline compound like this compound, XRD is invaluable for obtaining detailed information about its crystal lattice, including unit cell dimensions, space group, and the arrangement of molecules within the crystal.

Principle: In XRD analysis, a beam of monochromatic X-rays is directed at a crystalline sample. The X-rays are diffracted by the electron clouds of the atoms in the crystal, and the resulting diffraction pattern of constructive interference is detected. The angles and intensities of the diffracted beams are unique to the specific crystal structure, as described by Bragg's Law. 6-napse.com

This technique can be used to:

Identify the crystalline phases present in a sample.

Determine the degree of crystallinity of a material.

Elucidate the three-dimensional structure of the molecule.

Study polymorphism.

For example, XRD has been used to determine the lattice parameters of amino acid crystals and to study the structure of sulfonic acid functionalized materials. nih.govresearchgate.net Such analyses provide fundamental insights into the solid-state properties of these compounds.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for determining the absolute three-dimensional structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering definitive proof of a molecule's structure.

For this compound, also known as 2-aminopyridine-5-sulfonic acid, single-crystal X-ray analysis has been successfully performed. The crystallographic data reveals the exact molecular geometry and intermolecular interactions, such as hydrogen bonding, which govern the compound's packing in the solid state. researchgate.net The structure of the organosulfonate ligand was determined, providing a foundational understanding for its subsequent use in forming coordination polymers. researchgate.net

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern of scattered X-rays is collected. Sophisticated software is used to analyze this pattern and solve the crystal structure. researchgate.net

Research Findings: The crystal structure of 2-aminopyridine-5-sulfonic acid has been reported, confirming its molecular identity. researchgate.net In a study focused on its coordination chemistry, the compound was reacted with silver nitrate (B79036) to form a two-dimensional coordination polymer, [Ag(C5H5N2O3S)]n. The crystallographic analysis of the parent acid was a prerequisite for understanding the resulting polymer's structure. researchgate.net

The key crystallographic parameters for this compound are detailed in the table below.

ParameterValue
Chemical FormulaC₅H₆N₂O₃S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.672(4)
b (Å)6.523(3)
c (Å)9.134(5)
β (°)115.441(5)
Volume (ų)466.6(4)

Powder X-ray Diffraction (PXRD) for Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique to SCXRD, used primarily for the identification of crystalline phases and the assessment of sample purity. Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The resulting diffractogram, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.

In the context of this compound and its derivatives, PXRD is crucial for:

Phase Identification: Confirming that a synthesized bulk sample consists of the desired crystalline phase, as determined by comparison with a calculated pattern from single-crystal data or a standard reference pattern.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.

Monitoring Structural Changes: Observing phase transitions or the formation of new structures during reactions. For instance, in studies of related silver arylsulfonates, PXRD was used to reveal that different compounds were isostructural and to monitor the topotactic intercalation of alcohol molecules into layered structures, which is verified by a linear increase in layer spacing. acs.orgacs.org

While a specific PXRD pattern for pure this compound is not detailed in the cited literature, the technique is standard for the characterization of related arylsulfonate solids and their coordination polymers. acs.org

Illustrative PXRD Application in Related Systems:

System TypeApplication of PXRDReference
Silver(I) ArylsulfonatesCharacterization of framework structures and confirmation that different metal complexes are isostructural. acs.org
Layered Silver TriflateTo show that the intercalation of primary alcohols is topotactic by observing the linear increase in d-spacing. acs.org

Elemental Analysis (CHN) for Compound Characterization

Elemental analysis, specifically CHN analysis, is a cornerstone technique for the characterization of organic compounds. This combustion-based method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental results are then compared against the theoretically calculated percentages based on the compound's empirical formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

For this compound (C₅H₆N₂O₃S), the theoretical elemental composition can be calculated from its molecular weight and the atomic weights of its constituent elements. This analysis is a standard procedure in the synthesis and characterization of new compounds, including frameworks derived from arylsulfonates. acs.org

Theoretical Elemental Composition of this compound:

The calculation is based on the molecular formula C₅H₆N₂O₃S and a molecular weight of 174.18 g/mol .

ElementSymbolTheoretical Mass %
CarbonC34.48%
HydrogenH3.47%
NitrogenN16.08%
OxygenO27.55%
SulfurS18.41%

In a typical research setting, a newly synthesized batch of this compound would be subjected to CHN analysis. The resulting experimental percentages for C, H, and N would be expected to fall within a narrow margin (typically ±0.4%) of the theoretical values to confirm the compound's identity and high purity.

Toxicological and Ecotoxicological Research Considerations Excluding Dosage/administration

Mechanisms of Toxicity at the Molecular Level

Specific mechanistic toxicity studies on 6-aminopyridine-3-sulfonic acid are not extensively documented in publicly available literature. However, the toxicological profile can be inferred from the well-studied class of aminopyridines, which are known for their potent neurotoxic effects. The toxicity is primarily associated with the aminopyridine functional group.

The principal mechanism of action for aminopyridines, particularly 4-aminopyridine (B3432731) (4-AP), is the blockade of voltage-gated potassium (K+) channels in neurons. nih.govnih.gov This action inhibits the repolarization of the nerve cell membrane, thereby prolonging the duration of the action potential. nih.govnih.gov The extended depolarization leads to an increased influx of calcium ions (Ca2+) into the presynaptic nerve terminal, which in turn enhances the release of neurotransmitters, most notably acetylcholine, from nerve endings. nih.govnih.gov This cascade of events results in central nervous system (CNS) hyperexcitability, which can manifest as tremors, seizures, and other neurological effects. nih.govnih.gov The structurally similar compound pyridine (B92270) has also been shown to be positive in rodent carcinogenicity assays. epa.gov While monoaminopyridines are generally considered unlikely to be mutagenic in standard genotoxicity assays, 3-aminopyridine (B143674) has shown mutagenic activity in Salmonella typhimurium TA98 under specific conditions. epa.gov

Compound ClassMolecular TargetMechanism of ActionResulting EffectReference
Aminopyridines (e.g., 4-Aminopyridine)Voltage-gated potassium (K+) channelsBlocks channel, prolonging action potential duration.Increased neurotransmitter release (e.g., acetylcholine), leading to CNS hyperexcitability. nih.govnih.gov
3-AminopyridineBacterial DNAMutagenic in S. typhimurium TA98 in the presence of S-9 and norharman.Induction of genetic mutations under specific assay conditions. epa.gov
PyridineNot specifiedPositive in a 2-year rodent carcinogenesis assay.Considered potentially carcinogenic in animal models. epa.gov

Environmental Fate and Degradation Pathways

The environmental behavior of this compound is dictated by its two main functional moieties: the aminopyridine ring and the sulfonic acid group. The sulfonic acid group is expected to render the compound highly soluble in water, suggesting high mobility in soil and aquatic systems. mdpi.com

Biodegradation: The pyridine ring itself can be subject to microbial degradation. For instance, some bacteria, such as Arthrobacter sp., can cleave the pyridine ring using a monooxygenase enzyme system. asm.org However, the presence of substituents significantly alters the rate of degradation. Studies have shown that aminopyridines are generally more resistant to biodegradation compared to other derivatives like hydroxypyridines or pyridinecarboxylic acids. oup.com In one study, none of the tested aminopyridines were completely degraded in soil suspensions within 30 days, and 2-aminopyridine (B139424) required over 96 days for complete degradation under both aerobic and anaerobic conditions. epa.govoup.com This suggests that this compound is likely to be persistent in the environment.

Photodegradation: Aminopyridines may be susceptible to photochemical degradation in the atmosphere and water. epa.gov The atmospheric half-life for 2-aminopyridine via reaction with hydroxyl radicals is estimated to be 19 hours. epa.gov The degradation of sulfonated aromatic compounds can also be influenced by photochemical processes. For some compounds, photodegradation is initiated by an electron transfer from the sulfonate group. acs.org The photo-oxidation of polycyclic aromatic sulfur heterocycles is known to produce a variety of sulfonic acids as degradation products. nih.gov

Mobility and Bioconcentration: The high water solubility conferred by the sulfonic acid group, combined with slow biodegradation, indicates a potential for leaching and transport in water systems. 2-aminopyridine is expected to have very high mobility in soil. epa.gov Volatilization from water or soil surfaces is not anticipated to be a significant fate process for aminopyridines. epa.gov Furthermore, the bioconcentration factor (BCF) for aminopyridines in aquatic organisms is considered low, suggesting it is not likely to accumulate significantly in the food chain. epa.gov

Compound/ClassEnvironmental ProcessFindingReference
AminopyridinesBiodegradationGenerally slow; not completely degraded in 30 days in a soil suspension study. oup.com
2-AminopyridineBiodegradationComplete degradation took >96 days in soil. epa.gov
2-AminopyridinePhotodegradationEstimated atmospheric half-life of 19 hours due to reaction with hydroxyl radicals. epa.gov
Sulfonated AromaticsPhotodegradationDegradation can be initiated by electron transfer from the sulfonate group. acs.org
AminopyridinesBioconcentrationMeasured BCF values are low, suggesting low potential for bioaccumulation. epa.gov

Risk Assessment Frameworks in Laboratory Settings

For chemicals like this compound, where specific toxicological data may be limited, structured risk assessment frameworks are essential for ensuring safety in a laboratory setting. These frameworks provide a systematic approach to identifying, evaluating, and controlling hazards.

Tiered Assessment Models: Regulatory and assessment bodies utilize tiered frameworks to prioritize and evaluate chemicals based on potential risk.

Inventory Multi-tiered Assessment and Prioritisation (IMAP): This Australian framework uses a tiered approach to align assessment efforts with the potential human health and environmental impacts. industrialchemicals.gov.au Tier I involves high-throughput screening, Tier II is a more detailed risk evaluation on a substance-by-substance basis, and Tier III addresses specific concerns that require in-depth assessment. industrialchemicals.gov.au

Provisional Peer Reviewed Toxicity Values (PPRTV): The U.S. Environmental Protection Agency (EPA) uses this process to develop toxicity values for chemicals in the Superfund Program when such values are not available in standard databases like the Integrated Risk Information System (IRIS). ornl.gov This provides a basis for risk assessment for data-poor substances.

Laboratory-Specific Risk Assessment: A practical risk assessment in a laboratory involves several key steps:

Hazard Identification: This involves reviewing available data for the chemical and its structural analogs. For this compound, this would identify potential neurotoxicity from the aminopyridine group and skin/eye irritation. epa.govcymitquimica.com

Exposure Control: Implementation of control measures is critical. This includes using engineering controls like fume hoods or ensuring work is done in a well-ventilated area. cymitquimica.com Personal Protective Equipment (PPE) is mandatory and includes appropriate gloves, eye protection (goggles or face shield), and protective clothing to prevent skin contact. cymitquimica.com

Exposure Monitoring: For aminopyridines, quantitative exposure monitoring methods exist. For example, OSHA has a partially evaluated method (PV2143) for sampling aminopyridine isomers in the air. osha.gov This method uses personal sampling pumps to draw air through cassettes containing sulfuric acid-coated glass fiber filters, with subsequent analysis by gas chromatography. osha.gov

Spill and Waste Management: Procedures must be in place for managing spills and disposing of chemical waste in accordance with institutional and regulatory guidelines. This includes having spill kits available and ensuring personnel are trained in their use. cymitquimica.com

Component of Risk AssessmentDescriptionExample Application for this compoundReference
Hazard IdentificationReviewing literature and SDS for known and inferred hazards.Identifying potential for neurotoxicity (from aminopyridine moiety) and skin/eye irritation. epa.govcymitquimica.com
Engineering ControlsPhysical changes to the work area to reduce exposure.Use of a chemical fume hood or ensuring work in a well-ventilated area. cymitquimica.com
Personal Protective Equipment (PPE)Equipment worn to minimize exposure.Wear protective gloves, clothing, and eye/face protection. cymitquimica.com
Exposure MonitoringQuantifying worker exposure to a chemical.Air sampling using OSHA Method PV2143 (acid-coated filters) followed by GC analysis. osha.gov
Formal FrameworksSystematic models for chemical evaluation.Applying principles from frameworks like IMAP or PPRTV for data-poor chemicals. industrialchemicals.gov.auornl.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Aminopyridine-3-sulfonic acid, and how can purity be validated?

  • Methodology : Synthesis typically involves sulfonation of 6-aminopyridine using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (40–60°C). Post-synthesis, purity is assessed via HPLC (using a C18 column with UV detection at 254 nm) and 1H/13C NMR to confirm the absence of unreacted starting materials or sulfonic acid byproducts. Quantitative analysis of sulfonic acid groups can be performed via titration with barium chloride .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation or skin contact, as sulfonic acids can cause irritation. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Store in a cool, dry place away from oxidizing agents. Regularly review SDS guidelines for sulfonic acid derivatives .

Q. How can the solubility and stability of this compound be experimentally determined?

  • Methodology : Solubility is tested in polar solvents (water, DMSO, methanol) via gravimetric analysis. Stability under varying pH (1–13) and temperatures (4–100°C) is monitored using UV-Vis spectroscopy (absorbance at λmax ~270 nm) over 24–72 hours. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. How does the sulfonic acid group influence the compound’s reactivity in catalytic or coordination chemistry?

  • Methodology : Investigate its role as a ligand in metal complexes (e.g., with transition metals like Pd or Ru) using X-ray crystallography and FTIR to analyze binding modes. Compare catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura) against non-sulfonated analogs. Computational studies (DFT) can model electronic effects of the sulfonic acid group .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

  • Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra. Validate findings against high-resolution crystallographic data. Reproduce experiments under standardized conditions (solvent, concentration, temperature) and cross-reference with databases like PubChem or Reaxys .

Q. How can this compound be integrated into ion-exchange membranes, and what performance metrics should be evaluated?

  • Methodology : Incorporate into Nafion-like membranes via solution casting. Assess proton conductivity using electrochemical impedance spectroscopy (EIS) and compare water uptake/swelling ratios. Durability is tested under accelerated stress conditions (cyclic humidity/temperature) with post-test FTIR to detect degradation .

Q. What in situ techniques are suitable for monitoring this compound in dynamic reaction systems?

  • Methodology : Use Raman spectroscopy or ATR-FTIR for real-time tracking of sulfonation reactions. Pair with mass spectrometry to identify transient intermediates. Microfluidic reactors enable precise control of reaction parameters (residence time, mixing) for kinetic studies .

Notes

  • Advanced questions emphasize interdisciplinary approaches (e.g., combining spectroscopy, computation, and materials science).
  • Methodological rigor ensures reproducibility and addresses gaps in existing literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.